
(Chloromercurio)ferrocene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Chloromercurio)ferrocene, also known as ferrocene, (chloromercurio)-, is an organometallic compound with the molecular formula C10H9ClFeHg. It consists of a ferrocene core where one of the hydrogen atoms on the cyclopentadienyl ring is replaced by a chloromercurio group. This compound is notable for its unique structure and properties, making it a subject of interest in various fields of chemistry and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Chloromercurio)ferrocene typically involves the reaction of ferrocene with mercuric chloride (HgCl2) in the presence of a suitable solvent. The reaction is carried out under controlled conditions to ensure the selective substitution of a hydrogen atom with a chloromercurio group. The general reaction can be represented as follows:
Fe(C5H5)2+HgCl2→Fe(C5H4HgCl)(C5H5)
The reaction is usually conducted in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified through recrystallization or column chromatography to obtain pure this compound .
Industrial Production Methods
While the laboratory synthesis of this compound is well-documented, its industrial production is less common due to the specialized nature of the compound. Industrial methods would likely involve scaling up the laboratory procedures with additional steps for purification and quality control to ensure the consistency and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions
(Chloromercurio)ferrocene undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromercurio group can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The ferrocene core can undergo redox reactions, where the iron center is oxidized or reduced.
Coupling Reactions: The compound can participate in coupling reactions to form larger organometallic complexes.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as thiols, amines, and phosphines. These reactions are typically carried out in polar solvents under mild conditions.
Oxidation and Reduction: Oxidizing agents like ferric chloride (FeCl3) and reducing agents such as sodium borohydride (NaBH4) are used in these reactions.
Coupling Reactions: Palladium or nickel catalysts are often employed in coupling reactions, with conditions varying depending on the specific reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of (substituted)ferrocene derivatives, while oxidation and reduction reactions can produce different oxidation states of the ferrocene core .
Wissenschaftliche Forschungsanwendungen
(Chloromercurio)ferrocene has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor for the synthesis of other organometallic compounds and as a catalyst in various organic reactions.
Biology: The compound’s unique properties make it useful in studying biological systems, particularly in understanding metal-ligand interactions.
Medicine: Research has explored its potential use in drug delivery systems and as a component in anticancer therapies.
Wirkmechanismus
The mechanism by which (Chloromercurio)ferrocene exerts its effects is primarily through its ability to participate in redox reactions and form stable complexes with various ligands. The ferrocene core can undergo reversible oxidation and reduction, making it a versatile component in redox-active systems. Additionally, the chloromercurio group can interact with other molecules, facilitating the formation of complex structures .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(Methylmercurio)ferrocene: Similar in structure but with a methylmercurio group instead of a chloromercurio group.
(Ethylmercurio)ferrocene: Contains an ethylmercurio group.
(Phenylmercurio)ferrocene: Contains a phenylmercurio group.
Uniqueness
(Chloromercurio)ferrocene is unique due to the presence of the chloromercurio group, which imparts distinct chemical properties compared to other ferrocene derivatives. This group enhances the compound’s reactivity and allows for the formation of a wide range of derivatives through substitution reactions .
Eigenschaften
Molekularformel |
C10H9ClFeHg-6 |
|---|---|
Molekulargewicht |
421.07 g/mol |
IUPAC-Name |
chloro(cyclopenta-2,4-dien-1-yl)mercury;cyclopentane;iron |
InChI |
InChI=1S/C5H5.C5H4.ClH.Fe.Hg/c2*1-2-4-5-3-1;;;/h1-5H;1-4H;1H;;/q-5;-1;;;+1/p-1 |
InChI-Schlüssel |
SAPVZIVZLRUBJF-UHFFFAOYSA-M |
Kanonische SMILES |
[CH-]1[CH-][CH-][CH-][CH-]1.C1=C[C-](C=C1)[Hg]Cl.[Fe] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


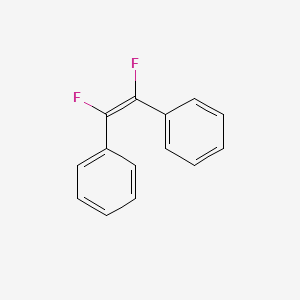
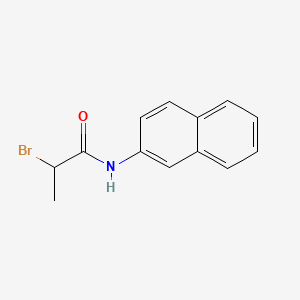
![3-Ethyl-2-[(E)-3-(3-((E)-3-[3-ethyl-1,3-benzothiazol-2(3H)-ylidene]-1-propenyl)-5,5-dimethyl-2-cyclohexen-1-ylidene)-1-propenyl]-1,3-benzothiazol-3-ium iodide](/img/structure/B13791791.png)
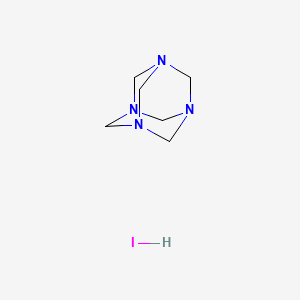

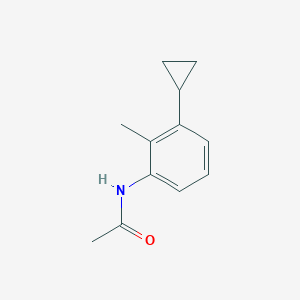
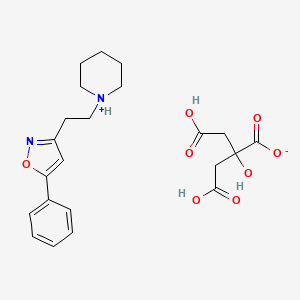

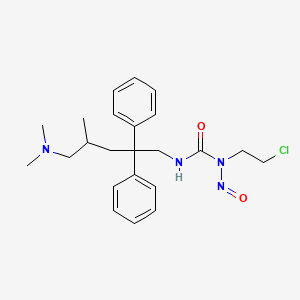

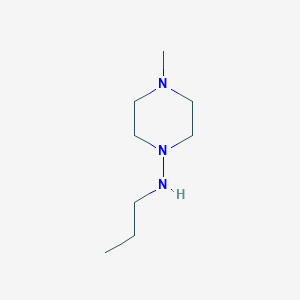
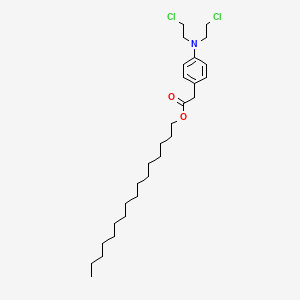
![[(7S,8R,9S,10R,13S,14S)-7-hydroxy-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] sulfamate](/img/structure/B13791833.png)

